molecular formula C9H10O2 B15406481 3-(5-Methylfuran-2-yl)but-2-enal CAS No. 919301-81-8

3-(5-Methylfuran-2-yl)but-2-enal

Cat. No.: B15406481
CAS No.: 919301-81-8
M. Wt: 150.17 g/mol
InChI Key: QNERPLVDUSLUGK-UHFFFAOYSA-N
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Description

3-(5-Methylfuran-2-yl)but-2-enal is a chemical compound of interest in organic chemistry and applied research, particularly for its potential role as a flavor and fragrance intermediate. This α,β-unsaturated aldehyde features a 5-methylfuran moiety linked to a butenal chain, a structure that suggests utility in the development of complex aroma profiles and as a building block for further chemical synthesis . Researchers value this compound for studies in heterocyclic chemistry, where furan derivatives are known to undergo unique transformations. For instance, related 5-methylfuran compounds can be hydrolyzed under acidic conditions to form stable 2,5-dioxopentanyl derivatives, which are useful in bio-orthogonal ligation reactions for connecting biomolecules such as peptides and nucleic acids without the need for external triggers . This makes such compounds valuable tools in chemical biology and materials science. In application, structural analogs of 3-(5-Methylfuran-2-yl)but-2-enal are employed as flavoring agents, contributing green, vegetable, and fruity nuances with fatty undertones to formulations . As a research chemical, it serves as a critical reference standard and a precursor for synthesizing more complex molecules. This product is intended For Research Use Only and is not classified as a drug, food additive, or cosmetic ingredient, nor is it intended for diagnostic or therapeutic applications.

Properties

CAS No.

919301-81-8

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

3-(5-methylfuran-2-yl)but-2-enal

InChI

InChI=1S/C9H10O2/c1-7(5-6-10)9-4-3-8(2)11-9/h3-6H,1-2H3

InChI Key

QNERPLVDUSLUGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=CC=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Chalcone Derivatives in Optoelectronics

Heterocyclic Chalcones The chalcones (E)-1-(5-methylfuran-2-yl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one (Compound 3) and (E)-1-(5-chlorothiophen-2-yl)-3-(thiophen-2-yl)-2-propen-1-one (Compound 7) were analyzed for nonlinear optical (NLO) properties using density functional theory (DFT) (Table 2).

Compound Substituent A Substituent B βtot (Static, a.u.)
3 5-Methylfuran-2-yl 5-Methylthiophen-2-yl 1.2 × 10⁻³⁰
7 5-Chlorothiophen-2-yl Thiophen-2-yl 3.8 × 10⁻³⁰

In contrast, Compound 3’s methylfuran and methylthiophene groups introduced steric hindrance, reducing conjugation efficiency .

Key Difference from Target Compound : The aldehyde group in 3-(5-Methylfuran-2-yl)but-2-enal may enhance electron delocalization compared to ketone-based chalcones, suggesting untested optoelectronic utility.

Methylbutanal Isomers: Structural and Physical Properties

The methylbutanal isomers 2-methylbutanal (CAS 96-17-3) and 3-methylbutanal (CAS 590-86-3) highlight the role of aldehyde branching (Table 3).

Compound Structure Boiling Point (°C) Solubility (Water)
2-Methylbutanal CH₃CH(CH₃)CH₂CHO 92–94 Partially miscible
3-Methylbutanal (CH₃)₂CHCH₂CHO 102–104 Partially miscible

While data for 3-(5-Methylfuran-2-yl)but-2-enal is unavailable, its conjugated enal system likely increases polarity and boiling point compared to non-unsaturated analogs. The furan ring may reduce water solubility due to hydrophobicity .

Q & A

Basic Research Questions

Q. How can the structural integrity of 3-(5-Methylfuran-2-yl)but-2-enal be confirmed experimentally?

  • Methodological Answer: Combine spectroscopic techniques such as ¹H/¹³C NMR to identify proton and carbon environments, IR spectroscopy to confirm functional groups (e.g., conjugated enal C=O stretch at ~1670 cm⁻¹), and mass spectrometry for molecular weight validation. For example, in pyrazoline derivatives with similar furan substituents, NMR chemical shifts for the furan ring protons typically appear at δ 6.2–7.0 ppm . A table summarizing expected spectroscopic signals can guide analysis:
Technique Key Peaks/Data
¹H NMRδ 6.3–6.5 (furan H), δ 9.5–9.8 (enal H)
IR~1670 cm⁻¹ (C=O), ~1600 cm⁻¹ (C=C)
MSM⁺ peak at m/z 178 (calculated)

Q. What synthetic routes are optimal for preparing 3-(5-Methylfuran-2-yl)but-2-enal?

  • Methodological Answer: Utilize Claisen-Schmidt condensation between 5-methylfuran-2-carbaldehyde and acetaldehyde under basic conditions (e.g., NaOH/EtOH), with strict temperature control (0–5°C) to minimize side reactions. Solvent choice (e.g., ethanol or THF) and reaction time (4–6 hrs) critically influence yield. Similar furan-derived enals have been synthesized with yields >60% under optimized conditions .

Q. How does the conjugated enal system influence the compound’s reactivity?

  • Methodological Answer: The α,β-unsaturated carbonyl group undergoes Michael additions and Diels-Alder reactions . For example, in polar aprotic solvents (e.g., DMF), nucleophiles like amines or thiols attack the β-position. Monitor reactivity via UV-Vis spectroscopy (λmax ~250 nm for enal conjugation) and HPLC to track reaction progress .

Advanced Research Questions

Q. What computational methods can predict the electronic properties of 3-(5-Methylfuran-2-yl)but-2-enal for sensing applications?

  • Methodological Answer: Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to map frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and charge distribution. Software like Multiwfn can analyze electron localization function (ELF) to identify reactive sites. Pyrazoline-based sensors with methylfuran groups showed HOMO-LUMO gaps of ~4.2 eV, correlating with fluorescence quenching mechanisms .

Q. How does 3-(5-Methylfuran-2-yl)but-2-enal interact with transition metals, and what experimental approaches validate these interactions?

  • Methodological Answer: Use fluorescence quenching assays to study binding with Fe³⁺ or Cd²⁺. Prepare metal ion solutions (1–100 µM) in buffered media (pH 7.4) and measure emission intensity changes (λex = 350 nm, λem = 450 nm). Job’s plot analysis and Benesi-Hildebrand equations determine stoichiometry and binding constants. For analogous compounds, binding constants (K) for Fe³⁺ were ~10⁴ M⁻¹ .

Q. How can contradictory data in reaction optimization (e.g., yield vs. purity) be resolved during synthesis?

  • Methodological Answer: Apply Design of Experiments (DoE) to systematically vary parameters (temperature, solvent ratio, catalyst loading). Use HPLC-MS to quantify impurities and ANOVA to identify significant factors. For example, increasing reaction time beyond 6 hrs may improve yield but degrade product purity by 15% due to enal polymerization .

Q. What strategies enhance the compound’s stability in biological assays?

  • Methodological Answer: Stabilize the enal group via microencapsulation (e.g., liposomes) or derivatization (e.g., acetal protection). Assess stability in PBS (pH 7.4) using LC-MS over 24–72 hrs. Methylfuran derivatives showed improved half-lives (t₁/₂ > 12 hrs) when encapsulated in PEGylated nanoparticles .

Data Contradiction Analysis

Q. How to reconcile discrepancies between computational predictions and experimental spectroscopic data?

  • Methodological Answer: Cross-validate DFT-optimized geometries with X-ray crystallography (if crystals are obtainable) or NOESY NMR for spatial proton proximity. For example, DFT-predicted bond lengths in furan rings (1.36–1.41 Å) should align with crystallographic data (±0.02 Å tolerance). Adjust computational models (e.g., solvent effect inclusion) if deviations exceed 5% .

Applications in Drug Discovery

Q. What in vitro assays evaluate the antimicrobial potential of 3-(5-Methylfuran-2-yl)but-2-enal?

  • Methodological Answer: Conduct microbroth dilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare compound dilutions (1–256 µg/mL) in Mueller-Hinton broth and measure MIC (Minimum Inhibitory Concentration) after 18–24 hrs. Analogous furan derivatives exhibited MICs of 8–32 µg/mL, suggesting moderate activity .

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